1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is part of a broader class of chemical entities featuring the piperidine structure, often explored for their pharmacological potential. Such compounds are known for their affinity and selectivity towards specific receptors in human and rat models (Dandu et al., 2012).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes. For instance, compounds with similar structures have been synthesized through a series of steps involving reactions with benzene sulfonyl chloride and various other intermediates, yielding compounds with diverse biological activities (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the expected structural features (Khalid et al., 2016).
Chemical Reactions and Properties
Compounds in this class have demonstrated diverse chemical reactivities, such as the Boulton–Katritzky rearrangement, leading to the formation of planar pyrazolines and pyrazoles under specific conditions (Kayukova et al., 2018).
Physical Properties Analysis
While specific data on the physical properties of 1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is not detailed in the available literature, related compounds exhibit unique physical properties determined through spectral and crystallographic analysis (Thimmegowda et al., 2009).
Chemical Properties Analysis
Chemical properties of related compounds have been extensively studied, revealing a range of biological activities. These activities are often a function of the compound’s specific chemical structure, as seen in various synthesized derivatives (Khalid et al., 2016).
属性
IUPAC Name |
2-cyclobutyl-5-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-14(4-1)15-18-19-16(22-15)20-10-5-13(6-11-20)7-12-21-9-2-8-17-21/h2,8-9,13-14H,1,3-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOHDAPCTXJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)N3CCC(CC3)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。